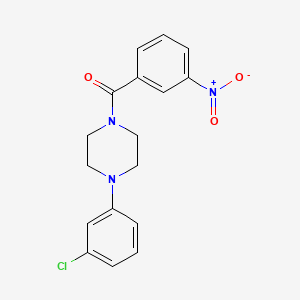

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3-nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with additional functional groups.

科学的研究の応用

Medicinal Chemistry

Antidepressant Properties

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is structurally related to piperazine derivatives known for their pharmacological activities. Research indicates that compounds with similar structures exhibit antidepressant effects by modulating serotonin receptors. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Potential in Neurological Disorders

The compound's ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders. It may influence dopamine and norepinephrine pathways, which could be beneficial in conditions like schizophrenia or bipolar disorder. Ongoing research aims to elucidate these effects further and establish a clearer therapeutic profile .

Forensic Science

Detection of Designer Drugs

this compound is often associated with the designer drug 1-(3-chlorophenyl)piperazine (mCPP), which has hallucinogenic properties. Forensic scientists have developed rapid screening methods to detect mCPP in seized samples using electrochemical techniques. These methods utilize disposable screen-printed carbon electrodes for efficient analysis, showcasing the compound's relevance in forensic toxicology .

Analytical Methods

Development of Screening Techniques

Recent advancements have led to the creation of novel analytical methods for detecting piperazine derivatives, including this compound. Techniques such as liquid-liquid extraction followed by gas chromatography have been employed to analyze biological fluids from drug users. These methods are crucial for monitoring substance abuse and ensuring public safety .

Case Studies

作用機序

The mechanism of action of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

4,4’-Dichlorobenzophenone: Similar in structure but lacks the piperazine ring and nitro group.

Bis(4-chlorophenyl)methanone: Similar in structure but lacks the nitro group and piperazine ring.

Uniqueness

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is unique due to the presence of both a piperazine ring and a nitro group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

生物活性

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{16}ClN_{3}O_{2} and a molecular weight of approximately 345.8 g/mol. The compound features a piperazine core substituted with a chlorophenyl group and a nitrobenzoyl moiety, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl and nitrobenzoyl precursors. Common methods include:

- Refluxing in organic solvents.

- Purification through recrystallization or chromatography.

- Optimization using continuous flow reactors for improved yield.

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for therapeutic applications in treating bacterial infections. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- Neuropharmacological Effects : Studies have suggested that piperazine derivatives can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. The binding affinity of this compound to various receptors has been explored, indicating its potential role as an antagonist or agonist in neuropharmacology .

- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with values ranging from 0.65 to 2.41 µM depending on structural modifications .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various substituted piperazines, including this compound, demonstrated significant antimicrobial properties against clinical strains of bacteria. The compound's efficacy was compared to traditional antibiotics, showing promising results that warrant further investigation into its potential as an antibacterial agent.

- Cytotoxicity Assessment in Cancer Research : In another study focusing on the cytotoxic effects of piperazine derivatives, the compound was evaluated against multiple cancer cell lines. The results indicated that structural modifications could enhance its anticancer properties, leading to further exploration of analogs for drug development .

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c18-14-4-2-5-15(12-14)19-7-9-20(10-8-19)17(22)13-3-1-6-16(11-13)21(23)24/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFPQHWRXDLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。